molecular formula C6H9Br B2513321 5-Bromospiro[2.3]hexane CAS No. 2229191-81-3

5-Bromospiro[2.3]hexane

Cat. No.: B2513321
CAS No.: 2229191-81-3
M. Wt: 161.042
InChI Key: LTRHWVFUJDGVEF-UHFFFAOYSA-N
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Description

5-Bromospiro[2.3]hexane is a chemical compound characterized by a unique spirocyclic structure, where a bromine atom is attached to the spiro carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromospiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane. One common method is the reaction of spiro[2.3]hexane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromospiro[2.3]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding spirocyclic ketones or alcohols.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[2.3]hexane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various spirocyclic derivatives.
  • Oxidation reactions produce spirocyclic ketones or alcohols.
  • Reduction reactions result in spiro[2.3]hexane .

Scientific Research Applications

5-Bromospiro[2.3]hexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromospiro[2.3]hexane is primarily related to its ability to undergo various chemical transformations. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the compound to participate in the formation of more complex molecules. Additionally, the spirocyclic structure imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    1-Bromospiro[2.3]hexane: Similar in structure but with the bromine atom attached to a different carbon.

    5-Azaspiro[2.3]hexane: Contains a nitrogen atom in place of the carbon in the spiro ring.

    Spiro[2.3]hexane: The parent compound without the bromine atom.

Uniqueness: 5-Bromospiro[2The bromine atom provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRHWVFUJDGVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229191-81-3
Record name 5-bromospiro[2.3]hexane
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